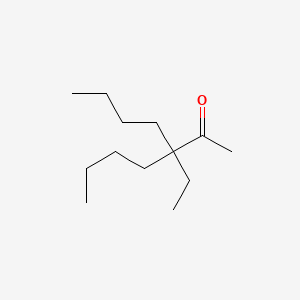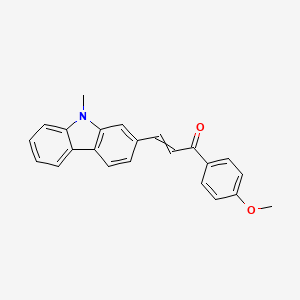
9-Cycloheptylidene-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cycloheptylidene-9H-fluorene is an organic compound that belongs to the class of fluorenes. It is characterized by a flat fluorenylidene part and a non-planar cycloheptatrienylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cycloheptylidene-9H-fluorene typically involves the reaction of fluorene with cycloheptatriene under specific conditions. One common method involves the use of a phase transfer catalyst and an organic solvent containing an aromatic ring . The reaction is carried out at a controlled temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be energy-efficient and environmentally friendly, with recycling of solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
9-Cycloheptylidene-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenylidene derivatives.
Substitution: Substitution reactions, such as halogenation or methoxylation, can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, chloroform, and various halogenating agents . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include fluorenylidene derivatives, fluorenone derivatives, and substituted fluorenes .
Wissenschaftliche Forschungsanwendungen
9-Cycloheptylidene-9H-fluorene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Cycloheptylidene-9H-fluorene involves its interaction with various molecular targets and pathways. The compound can form stable cationic intermediates, such as the (9-fluorenyl)tropylium cation, which can participate in various chemical reactions . The presence of the cycloheptatrienylidene moiety influences the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Cycloheptylidene-9H-fluorene include:
9-Fluorenone: An oxidized form of fluorene, used in the synthesis of various organic compounds.
9-Substituted Fluorenes: Compounds with various substituents at the 9-position, used in materials science and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its structural properties, which combine a flat fluorenylidene part with a non-planar cycloheptatrienylidene moiety. This unique structure imparts distinct electronic properties, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
61370-29-4 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
9-cycloheptylidenefluorene |
InChI |
InChI=1S/C20H20/c1-2-4-10-15(9-3-1)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h5-8,11-14H,1-4,9-10H2 |
InChI-Schlüssel |
XWELVKUKFGBDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C2C3=CC=CC=C3C4=CC=CC=C42)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


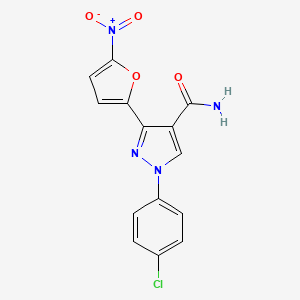
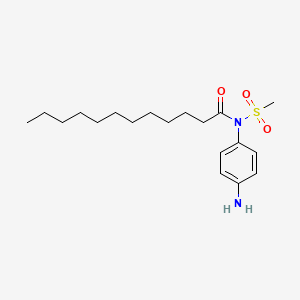

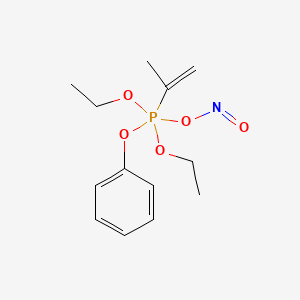
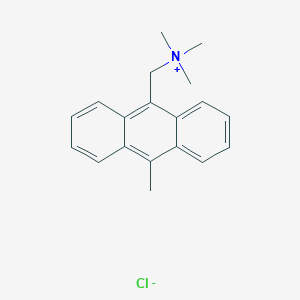
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
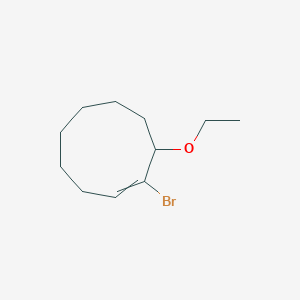
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
